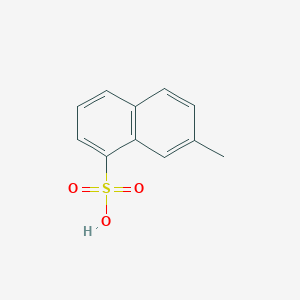

7-Methyl-1-naphthalenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91344-81-9 |

|---|---|

Molecular Formula |

C11H10O3S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

7-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |

InChI Key |

BXJIZCYGEBTLGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2S(=O)(=O)O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Novel Approaches for 7 Methyl 1 Naphthalenesulfonic Acid and Analogues

Direct Sulfonation Reactions and Positional Selectivity

Direct sulfonation is the most common method for introducing a sulfonic acid group onto a naphthalene (B1677914) ring. The position of this new substituent is heavily influenced by the directing effects of existing groups, such as the methyl group in a methylnaphthalene precursor. In the case of synthesizing 7-methyl-1-naphthalenesulfonic acid, the logical starting material would be 2-methylnaphthalene (B46627). The methyl group is an activating ortho-, para-director, while the α-positions (1, 4, 5, 8) of the naphthalene ring are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7).

Influence of Reaction Conditions on Sulfonation Isomer Distribution

The distribution of sulfonation isomers is critically dependent on reaction conditions, primarily temperature and the concentration of the sulfonating agent. The sulfonation of naphthalene and its derivatives is a reversible process, which allows for either kinetic or thermodynamic control over the product distribution. stackexchange.comwordpress.com

At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (e.g., 1-sulfonic acid) due to a lower activation energy for the attack at the more reactive α-position. stackexchange.comwordpress.com At higher temperatures, the reaction becomes thermodynamically controlled. The initially formed α-isomer can undergo desulfonation, and the more stable β-isomer accumulates as the final product. stackexchange.comwordpress.com The greater stability of the β-isomer is attributed to reduced steric hindrance compared to the α-isomer, where the bulky sulfonic acid group interacts with the peri-hydrogen at the 8-position. stackexchange.com

Studies on the sulfonation of 1-methylnaphthalene (B46632) demonstrate this principle. Changes in sulfuric acid concentration, which alter the nature of the active electrophile, also shift the isomer distribution. For instance, the degree of sulfonation at the 2-position of 1-methylnaphthalene is lower in 98.4% H₂SO₄ compared to 90.1% H₂SO₄. rsc.org

Table 1: Influence of Sulfuric Acid Concentration on Isomer Distribution in the Monosulfonation of 1-Methylnaphthalene at 25°C This table is illustrative of the principles governing naphthalene sulfonation. Data is derived from studies on 1-methylnaphthalene.

| Sulfuric Acid Conc. | 2-Sulfonic Acid Isomer (%) | 4-Sulfonic Acid Isomer (%) | Other Isomers (%) |

| 90.1% | Higher Proportion | Lower Proportion | Varies |

| 98.4% | Lower Proportion | Higher Proportion | Varies |

| 110% (Oleum) | Varies | Varies | Varies |

Data adapted from research on 1-methylnaphthalene sulfonation, highlighting the sensitivity of isomer ratios to reaction conditions. rsc.org

Mechanistic Insights into Naphthalene Sulfonation Processes

The mechanism of naphthalene sulfonation involves an electrophilic aromatic substitution reaction. The active sulfonating agent varies with the medium, from H₃SO₄⁺ in aqueous sulfuric acid to sulfur trioxide (SO₃) or pyrosulfuric acid (H₂S₂O₇) in fuming sulfuric acid (oleum). rsc.org

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate. The stability of this intermediate dictates the reaction rate and positional selectivity. For attack at the α-position of naphthalene, the positive charge can be delocalized over the aromatic system while preserving the aromaticity of the adjacent ring in two resonance structures. stackexchange.com In contrast, attack at the β-position allows for only one such resonance structure. stackexchange.com This difference in intermediate stability makes the α-position the kinetically preferred site for sulfonation. stackexchange.com

Steric factors also play a significant role, especially in substituted naphthalenes. rsc.org The presence of a methyl group, as in 2-methylnaphthalene, will further direct the incoming sulfo group, but steric hindrance can prevent substitution at certain positions, influencing the final isomer distribution. researchgate.net

Functional Group Interconversion and Derivatization Strategies in Naphthalenesulfonic Acid Synthesis

Beyond direct sulfonation, multi-step synthetic sequences involving functional group interconversions provide alternative, and often more selective, routes to specific isomers like this compound.

Alkylation and Acylation Reactions on the Naphthalene Core

Introducing the methyl and sulfonic acid groups in a different order can be a viable strategy. One could, in principle, start with a naphthalenesulfonic acid and introduce a methyl group via a Friedel-Crafts alkylation. However, this approach is challenging because the sulfonic acid group is strongly deactivating, making the ring less reactive towards subsequent electrophilic substitution like alkylation. google.comatamanchemicals.com

A more common industrial approach for producing alkylnaphthalene sulfonates involves the simultaneous or sequential addition of both the alkylating and sulfonating agents. google.com One method uses incremental alternating additions of the sulfonating agent and an alkylating alcohol. google.com This strategy is based on the principle that once a naphthalene nucleus is alkylated, it becomes more reactive towards sulfonation than the unsubstituted naphthalene. atamanchemicals.com This helps to minimize the formation of products that have only been sulfonated or only been alkylated. atamanchemicals.com For example, 7-butylnaphthalene-1-sulfonic acid is a known compound where the alkyl and sulfo groups are on specific positions of the naphthalene core. ontosight.ai

Regioselective Functionalization via Advanced Synthetic Protocols

Modern synthetic chemistry offers advanced protocols for achieving high regioselectivity, which could be applied to the synthesis of specifically substituted naphthalenesulfonic acids. While direct examples for this compound are scarce in the literature, the principles from related syntheses are highly relevant.

Transition metal-catalyzed cross-coupling reactions are powerful tools for regioselective C-C bond formation. justia.com For example, a pre-functionalized naphthalene, such as a bromo-naphthalenesulfonic acid, could potentially be coupled with a methylating agent using a palladium or nickel catalyst to install the methyl group at the desired position.

Furthermore, directed metalation strategies can achieve high regioselectivity. A directing group on the naphthalene ring can guide a metalating agent (like an organolithium reagent) to a specific adjacent position, which can then be quenched with an electrophile.

Microwave-assisted synthesis has also emerged as a method for accelerating reactions and improving yields. A copper(0)-catalyzed Ullmann reaction under microwave irradiation has been successfully used to synthesize 8-anilino-1-naphthalenesulfonic acid (ANS) derivatives with high yields under mild conditions, demonstrating a modern approach to functionalizing a pre-sulfonated naphthalene ring. acs.org

Table 2: Examples of Advanced Synthetic Protocols for Regioselective Functionalization

| Protocol | Description | Potential Application | Reference |

| Copper-Catalyzed Ullmann Reaction | Microwave-assisted coupling of an amine with a halo-naphthalenesulfonic acid. | Synthesis of N-substituted naphthalenesulfonic acids. | acs.org |

| p-TsOH Catalysis | Used for regioselective synthesis of methylene-bridged naphthalene oligomers. | Could be explored for controlled functionalization of the naphthalene core. | nih.gov |

| Ionic Liquid Catalysis | Recyclable Brønsted acidic ionic liquids used for the synthesis of 2-phenylnaphthalenes. | A green alternative for acid-catalyzed reactions on the naphthalene ring. | rsc.org |

Green Chemistry Approaches in Naphthalenesulfonic Acid Production

Traditional sulfonation methods often rely on large excesses of concentrated or fuming sulfuric acid, leading to significant acid waste and hazardous workup procedures. Green chemistry principles aim to mitigate these issues by developing more sustainable processes.

One industrial improvement involves using gaseous sulfur trioxide as the sulfonating agent in continuous-flow reactors, such as falling film reactors. google.com This method offers better control over the reaction, minimizes waste, and allows for the synthesis of α-naphthalenesulfonic acid, which can then be isomerized to the desired β-isomer. google.com

The use of novel, recyclable catalysts is a cornerstone of green synthesis. Brønsted acidic ionic liquids have been employed as both the catalyst and solvent for reactions involving naphthalene derivatives, offering high efficiency and the potential for catalyst recycling for multiple cycles. rsc.org Natural, biodegradable catalysts, such as lemon juice, combined with renewable energy sources like concentrated solar radiation, are being explored for various organic syntheses, presenting a future direction for cleaner chemical production. nih.gov These approaches, while not yet standard for naphthalenesulfonic acid production, highlight the potential for developing more environmentally benign synthetic routes.

Solvent-Free and Catalytic Sulfonation Methods

Traditional sulfonation methods often rely on the use of concentrated sulfuric acid or oleum, which can lead to significant waste and corrosion issues. google.com Modern approaches aim to mitigate these drawbacks through solvent-free and catalytic techniques, enhancing both the efficiency and environmental profile of the synthesis.

Solvent-Free Synthesis:

Solvent-free reaction conditions are a key aspect of green chemistry, minimizing waste and often leading to simpler purification processes. rsc.org Ball milling, a mechanochemical technique, has emerged as a promising method for the solvent-free synthesis of various organic compounds, including those of pharmaceutical importance. rsc.org This approach can facilitate unique reaction environments and enable syntheses that are challenging in traditional solution-based chemistry. rsc.org While specific examples of the ball-milling synthesis of this compound are not prevalent in the literature, the general principle of using mechanical energy to drive the sulfonation of 7-methylnaphthalene with a solid sulfonating agent is a viable area for exploration.

Another solvent-free approach involves the gas-phase sulfonation of naphthalene derivatives. A patented method describes the continuous sulfonation of molten naphthalene or methylnaphthalene by passing it through a membrane or shell and tube reactor in contact with a stream of sulfur trioxide (SO3) gas mixed with an inert gas. google.com This process initially forms the alpha-sulfonic acid, which can then be isomerized to the beta-isomer at a higher temperature. google.com This method offers a high-throughput, solventless route to naphthalenesulfonic acids.

Catalytic Sulfonation:

The use of catalysts can significantly improve the regioselectivity and reaction conditions of sulfonation. For the synthesis of this compound, achieving substitution at the 1-position is crucial. The sulfonation of 2-methylnaphthalene has been shown to yield a mixture of all seven possible monosulfonic acids, with the isomer distribution being highly dependent on reaction temperature. researchgate.net Generally, lower temperatures favor the formation of the alpha-isomers (including the 1-sulfonic acid). researchgate.net

Heterogeneous acid catalysts offer advantages in terms of separation and reusability. Zeolites, with their well-defined pore structures and tunable acidity, have been investigated for a variety of organic transformations, including the synthesis of heterocyclic compounds from naphthalene precursors. researchgate.net Nanocrystalline ZSM-5 and Beta zeolites have demonstrated high catalytic activity in one-pot liquid-phase reactions. researchgate.net While not specifically documented for the sulfonation of 7-methylnaphthalene, these catalysts could potentially offer a regioselective route to the desired 1-sulfonic acid isomer under optimized conditions.

Homogeneous catalysts have also shown promise. Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, can effectively catalyze the sulfonation of aromatic compounds under mild, aqueous conditions. organic-chemistry.org This method allows for the in situ generation of sulfuric acid and has been shown to be scalable and recyclable. organic-chemistry.org The application of such catalysts to the sulfonation of 7-methylnaphthalene could provide a greener alternative to traditional methods.

The table below summarizes various catalytic approaches that could be adapted for the synthesis of this compound.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis |

| Heterogeneous Acid Catalysts | Nanocrystalline ZSM-5 and Beta zeolites | Shape selectivity could favor the formation of the 1-isomer; catalyst is easily recoverable and reusable. researchgate.net |

| Homogeneous Catalysts | 1,3-disulfonic acid imidazolium chloride | Mild reaction conditions; recyclable catalyst; in situ generation of sulfonating agent. organic-chemistry.org |

| Traditional Acid Catalysts | Sulfuric acid, Oleum | Well-established methodology; reaction conditions can be tuned to influence isomer distribution. google.comresearchgate.net |

Sustainable Synthesis of Naphthalene-Based Intermediates

One such approach is the catalytic methylation of naphthalene using methanol (B129727). A patented process describes the vapor-phase reaction of naphthalene with methanol over an activated alumina (B75360) catalyst to produce a mixture of 1- and 2-methylnaphthalene. google.com By adjusting reaction conditions such as temperature and the ratio of reactants, the selectivity towards a specific isomer can be influenced. google.com Further research into regioselective methylation could potentially lead to a more direct synthesis of 7-methylnaphthalene.

The development of bio-based routes to naphthalene and its derivatives is another area of active research. While not yet commercially viable for the production of 7-methylnaphthalene, the use of renewable feedstocks could significantly improve the environmental footprint of the entire synthetic pathway.

Industrial Synthesis Scale-Up and Process Optimization for Naphthalenesulfonic Acids

The transition from laboratory-scale synthesis to industrial production of naphthalenesulfonic acids requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Reactor Design and Process Control:

For industrial-scale sulfonation, falling film reactors are often employed, where a thin film of the molten naphthalene derivative reacts with a counter-current of sulfur trioxide gas. google.com This design allows for excellent heat and mass transfer, which is crucial for controlling the exothermic sulfonation reaction and influencing the isomer distribution. Continuous process control is essential to maintain optimal reaction conditions.

A patented production process for a methylnaphthalene sulfonic acid formaldehyde (B43269) condensate highlights several key industrial considerations. google.com The process involves the sulfonation of methylnaphthalene with oleum, followed by vacuum stripping to remove water, condensation with formaldehyde, and finally neutralization. google.com The use of vacuum helps to drive the reaction and remove byproducts, while careful control of temperature and pressure is necessary to achieve the desired product specifications. google.com

Process Optimization:

Optimization of the sulfonation process is critical for maximizing the yield of the desired isomer and minimizing byproducts. Key parameters that are typically optimized include:

Reaction Temperature: As previously mentioned, temperature has a significant impact on the isomer distribution in naphthalene sulfonation. researchgate.net

Molar Ratio of Reactants: The ratio of the sulfonating agent to the naphthalene derivative affects the extent of sulfonation and the formation of di- or poly-sulfonated products.

Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion, but prolonged times can lead to side reactions and decomposition.

Catalyst Loading: In catalytic processes, the amount of catalyst used will influence the reaction rate and can also affect selectivity. researchgate.net

The following table outlines key parameters and their typical impact on the industrial synthesis of naphthalenesulfonic acids.

| Parameter | Impact on Synthesis |

| Temperature | Influences isomer distribution (lower temperatures favor α-isomers, higher temperatures favor β-isomers). researchgate.net |

| Reactant Molar Ratio | Affects the degree of sulfonation and potential for side reactions. |

| Reaction Time | Determines the conversion rate; can lead to byproducts if too long. |

| Catalyst Type and Loading | Can enhance regioselectivity and reaction rate; requires optimization for efficiency. researchgate.net |

| Reactor Design | Crucial for heat and mass transfer, impacting safety and product quality. google.com |

By carefully controlling these parameters, industrial processes can be optimized to produce this compound and its analogues with high purity and yield, while also considering economic and environmental sustainability.

Chemical Transformations and Reaction Pathways of 7 Methyl 1 Naphthalenesulfonic Acid Systems

Electrophilic Aromatic Substitution Dynamics on Sulfonated Naphthalenesdalalinstitute.commasterorganicchemistry.com

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile replaces a hydrogen atom on the aromatic system. dalalinstitute.com The π-electron-rich naphthalene (B1677914) ring is susceptible to attack by electrophiles. dalalinstitute.com However, the regiochemical outcome of such substitutions on 7-methyl-1-naphthalenesulfonic acid is complex, dictated by the interplay of the directing effects of the existing methyl and sulfonic acid groups.

The methyl group (-CH₃) at the C-7 position is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted naphthalene. It is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C-6, C-8) and para (no para position available in the same ring) to itself. The sulfonic acid group (-SO₃H) at the C-1 position, conversely, is a deactivating group and a meta-director. upertis.ac.id It withdraws electron density from the ring, making substitution more difficult, and directs incoming electrophiles to the positions meta (C-3, C-6, and C-8) to itself.

The ultimate substitution pattern is a result of the competition between these directing effects. The positions activated by the methyl group and not strongly deactivated by the sulfonic acid group are the most likely sites of reaction. Specifically, the C-6 and C-8 positions are activated by the methyl group and are meta to the sulfonic acid group, making them potential sites for substitution.

Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. libretexts.org For this compound, the positions of nitration are determined by the combined directing influences of the existing substituents.

The activating, ortho, para-directing methyl group at C-7 enhances the electron density at positions C-6 and C-8. The deactivating, meta-directing sulfonic acid group at C-1 directs incoming electrophiles to positions C-3, C-6, and C-8. Both groups, therefore, direct substitution to the C-6 and C-8 positions. However, steric hindrance from the peri-hydrogen at C-8 may influence the accessibility of this position. The C-4 and C-5 positions are also potential sites, though they are influenced differently by the two groups.

While specific studies on the nitration of this compound are not widely reported, related studies on the sulfonation of alkanonaphthalenes show that isomer distributions are highly dependent on reaction conditions. cdnsciencepub.com Based on general principles, a mixture of nitro-isomers would be expected, with the precise ratio depending on factors like temperature and the specific nitrating agent used.

Table 1: Predicted Major Isomers in the Nitration of this compound

| Position of Nitration | Directing Effect of -CH₃ at C-7 | Directing Effect of -SO₃H at C-1 | Predicted Outcome |

| C-2 | - | ortho (unfavored) | Minor product |

| C-3 | - | meta (favored) | Possible product |

| C-4 | para (favored, but in other ring) | - | Possible product |

| C-5 | - | - | Possible product |

| C-6 | ortho (favored) | meta (favored) | Major product |

| C-8 | ortho (favored) | meta (favored) | Major product (steric hindrance may reduce yield) |

This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified isomer distributions.

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine). libretexts.org This reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. masterorganicchemistry.com

The mechanism for the halogenation of this compound follows the general pathway for electrophilic aromatic substitution. dalalinstitute.com The electrophilic halogen attacks the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com Subsequently, a base removes a proton from the carbon atom bearing the halogen, restoring aromaticity and yielding the halogenated product.

The distribution of halogenated products is governed by the same directing effects observed in nitration. youtube.com The C-6 and C-8 positions are electronically favored for substitution. Steric factors may play a significant role, potentially favoring substitution at the less hindered C-6 position over the C-8 position. The choice of halogen and reaction conditions can also influence the product ratio. google.com

Oxidation and Reduction Chemistry of this compound Analogues

Oxidative coupling is a reaction in which two molecules are joined together through an oxidative process, often catalyzed by a transition metal. wikipedia.org While direct oxidative coupling of this compound is not extensively documented, studies on analogous compounds, such as substituted naphthols, provide insight into potential transformations.

For instance, 2-methyl-1-naphthol (B1210624) undergoes highly efficient oxidative coupling in the presence of a bismuth-promoted platinum catalyst and hydrogen peroxide as the oxidant. nih.gov This reaction yields the corresponding binaphthyl derivative with high yields. nih.gov This suggests that under appropriate conditions, derivatives of this compound could undergo similar C-C bond-forming reactions, leading to more complex dimeric structures. nih.gov Such reactions are valuable for the synthesis of ligands for asymmetric catalysis and functional materials. wikipedia.org

Table 2: Example of Oxidative Coupling of a Naphthol Analogue

| Starting Material | Catalyst | Oxidant | Product | Yield | Reference |

| 2-Methyl-1-naphthol | Bismuth-promoted Platinum | H₂O₂ | 3,3'-Dimethyl-1,1'-binaphthalenylidene-4,4'-dione | Up to 99% | nih.gov |

The selective reduction of a sulfonic acid group in the presence of an aromatic ring is a challenging chemical transformation. The -SO₃H group is generally stable and resistant to reduction. However, certain reagents and conditions can effect its conversion to other functional groups or its complete removal (desulfonation).

In related systems, it has been observed that the degradation pathway of naphthalenesulfonic acids can produce redox mediators that are capable of reducing other functional groups, such as in azo dyes. asm.org This indicates that the naphthalene-based system can participate in electron transfer processes. asm.org While this does not represent a direct reduction of the sulfonic acid group itself, it highlights the redox activity of these compounds. The reduction of nitroaromatics can also be catalyzed by hybrid nanostructures incorporating 2-naphthalene sulfonic acid. researchgate.net

Direct reduction of the sulfonic acid group to a thiol (-SH) or its complete removal to regenerate the C-H bond typically requires harsh conditions, such as high-pressure hydrogenation or treatment with strong reducing agents, which may also affect other parts of the molecule.

Formation of Complex Structures and Coordination Chemistry

The sulfonic acid group (-SO₃H) and its corresponding sulfonate anion (-SO₃⁻) are capable of coordinating with metal ions, acting as ligands to form complex structures. The oxygen atoms of the sulfonate group can donate electron pairs to a metal center, leading to the formation of coordination complexes.

A pertinent example is the use of 2-naphthalenesulfonic acid (2-NSA) in the selective recovery of cobalt from spent lithium-ion batteries. nih.gov In this process, 2-NSA precipitates cobalt from the solution by forming a stable coordination complex, which has been characterized as Co(NS)₂·6H₂O. nih.gov This demonstrates the ability of naphthalenesulfonates to act as effective ligands for transition metals.

Given this precedent, it is highly probable that this compound can also form coordination complexes with various metal ions. The methyl group at the 7-position would likely have a minor electronic influence on the coordinating ability of the distant sulfonate group, but it could affect the crystal packing and solubility of the resulting complexes. The formation of such complexes is relevant in areas such as hydrometallurgy, catalysis, and the design of metal-organic frameworks. nih.govvulcanchem.com

Table 3: Example of a Coordination Complex with a Naphthalenesulfonic Acid Analogue

| Ligand | Metal Ion | Complex Formula | Application | Reference |

| 2-Naphthalenesulfonic acid (NSA) | Cobalt(II) | Co(NS)₂·6H₂O | Selective recovery of cobalt | nih.gov |

Limited Research on the Specific Chemical Transformations of this compound

Comprehensive research into the chemical transformations and reaction pathways of this compound, specifically concerning its roles in metal chelation, ligand design, self-assembly, and the formation of supramolecular architectures, reveals a notable scarcity of dedicated scientific literature. While the broader class of naphthalenesulfonic acids and their derivatives has been the subject of various studies in these areas, information focusing explicitly on the 7-methyl isomer is limited.

The available scientific data primarily provides basic identification and physicochemical properties of this compound. However, detailed investigations into its coordination chemistry, including its behavior as a ligand for metal ions and the design of specific metal chelates, are not extensively documented in publicly accessible research.

Similarly, explorations into the self-assembly properties of this compound and its potential to form complex supramolecular structures are not well-established in the current body of scientific literature. Studies on related naphthalenesulfonic acid compounds do suggest that the sulfonate and aromatic functionalities can drive such interactions, but direct experimental evidence and detailed findings for the 7-methyl derivative are lacking.

Therefore, a detailed article structured around the specific chemical transformations of this compound, as requested, cannot be generated at this time due to the absence of sufficient research findings in the specified areas of metal chelation, ligand design, and supramolecular chemistry. Further experimental research would be required to elucidate the specific behaviors and potential applications of this particular compound in these fields.

Catalytic Science and Applications of Sulfonic Acid Functionalized Naphthalene Derivatives

Brønsted Acid Catalysis by Naphthalenesulfonic Acids

Naphthalenesulfonic acids, including 7-Methyl-1-naphthalenesulfonic acid, are strong organic acids comparable in strength to mineral acids like sulfuric acid. manchester.ac.uk This acidity stems from the electron-withdrawing sulfonic acid group (-SO₃H) attached to the naphthalene (B1677914) ring system, making them effective Brønsted acid catalysts for a variety of organic transformations. The proton (H⁺) donated by the sulfonic acid group can activate substrates, facilitating reactions such as esterification, condensation, and rearrangements. nih.govrsc.org

Homogeneous Catalysis in Organic Transformations

In a homogeneous setting, where the catalyst and reactants are in the same phase, naphthalenesulfonic acids are utilized for their high acidity and solubility in certain organic solvents. They serve as catalysts in the synthesis of bisphenols through the condensation of phenols with aldehydes or ketones. rsc.org The reaction mechanism involves the protonation of the carbonyl group by the sulfonic acid, which generates a reactive carbocation intermediate. This intermediate then undergoes electrophilic substitution with phenol (B47542) molecules. The strength of the acid catalyst has been shown to directly influence the isomeric selectivity of the final bisphenol product. rsc.org For instance, stronger acids tend to favor the formation of the p,p'-isomer over the o,p'-isomer in the reaction between phenol and 2,3-pentanedione. rsc.org

Heterogeneous Catalysis via Immobilized Naphthalenesulfonic Acids

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, naphthalenesulfonic acids are often immobilized on solid supports. This creates robust and reusable heterogeneous catalysts.

The synthesis of these solid acid catalysts involves attaching sulfonic acid functional groups to the surface of various support materials. Common methods include:

Carbon-Based Supports: Amorphous carbon materials can be produced by the incomplete carbonization of organic precursors like naphthalene itself, followed by sulfonation with concentrated sulfuric acid. mdpi.com This process introduces -SO₃H groups onto the aromatic carbon structure.

Silica (B1680970) Supports: Naphthalenesulfonic acids can be tethered to silica (SiO₂) surfaces. One approach involves modifying the silica with a linker molecule, such as 3-chloropropyltriethoxysilane, and then reacting the chlorinated silica with an amino-naphthalenesulfonic acid derivative, like 7-amino-1-naphthalene sulfonic acid. researchgate.net

Graphene Oxide Supports: Graphene oxide (GO) sheets can be functionalized by reacting them with derivatives like 4-amino-3-hydroxy-1-naphthalenesulfonic acid. nih.gov This process creates a stable solid acid carbocatalyst.

Magnetic Nanoparticles: Core-shell magnetic nanoparticles (e.g., Fe₃O₄@C) can be functionalized with sulfonic acid groups, allowing for easy magnetic separation of the catalyst from the reaction mixture. rsc.org

Characterization of these solid catalysts is performed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy to confirm the presence of sulfonic acid groups, X-ray diffraction (XRD) to analyze the crystalline structure, and thermogravimetric analysis (TGA) to assess thermal stability. nih.govrsc.org

Immobilized naphthalenesulfonic acids demonstrate high catalytic activity and stability in various acid-catalyzed reactions, most notably in the synthesis of esters, which are valuable as flavors, fragrances, and biofuels. mdpi.comnih.gov The performance of these solid acids is often evaluated based on reactant conversion, product selectivity, and the catalyst's ability to be reused across multiple reaction cycles.

For example, a solid catalyst created by immobilizing p-phenylenediamine (B122844) onto silica from rice husk ash (RHAPDA) has been tested in the esterification of acetic acid with ethanol, achieving a 48% conversion to ethyl acetate (B1210297) with 100% selectivity. researchgate.net In another study, sulfonic acid groups supported on a UiO-66 metal-organic framework (MOF) showed excellent performance in the esterification of palmitic acid, achieving nearly 100% conversion and maintaining high activity over several reuses. mdpi.com

The table below summarizes the performance of various immobilized sulfonic acid catalysts in esterification reactions.

| Catalyst System | Reaction | Conversion (%) | Reaction Time (h) | Temperature (°C) | Reusability | Reference |

|---|---|---|---|---|---|---|

| MSA/UiO-66 | Palmitic Acid + n-Butanol | 99.2 | 2 | 100 | 93.1% conversion after 9 reuses | mdpi.com |

| RHADTO | Acetic Acid + Ethanol | 69 | 9 | 85 | Not specified | researchgate.net |

| GO-ANSA | Synthesis of Tetrahydrobenzo[b]pyran | 96 | 0.25 | Reflux (Ethanol) | Retained high activity after 5 cycles | nih.gov |

| Fe₃O₄@C-SO₃H | Benzaldehyde + Ethylene Glycol (Acetalization) | 88.3 | Not specified | Mild conditions | Reusable for 8 times without significant activity loss | rsc.org |

Organocatalysis with Chiral Naphthalenesulfonic Acid Derivatives

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. Chiral Brønsted acids are a prominent class of organocatalysts, and derivatives of naphthalenesulfonic acid have been developed for this purpose. nih.govnih.gov By introducing axial chirality into the naphthalenesulfonic acid structure, researchers have created catalysts capable of controlling the three-dimensional arrangement of atoms in the product molecules.

A notable example is the development of axially chiral 8-benzoimidazolylnaphthalene-1-sulfonic acids. nih.govacs.org These molecules possess a C-N axis between the naphthalene and benzimidazole (B57391) rings, and rotation around this bond is restricted, leading to stable, separable enantiomers (atropisomers). The synthesis starts from commercially available materials like 8-aminonaphthalene-1-sulfonic acid. acs.org These chiral sulfonic acids have been successfully used to catalyze stereoselective transformations, providing a chiral environment that directs the approach of reactants to favor the formation of one enantiomer over the other. The acidity and steric properties of these catalysts can be fine-tuned by modifying substituents on the benzimidazole ring, expanding their utility in asymmetric synthesis. nih.gov

Photoredox Catalysis and Light-Mediated Reactions

Photoredox catalysis is a powerful branch of chemistry that uses visible light to initiate single-electron transfer processes, thereby generating highly reactive radical intermediates under mild conditions. nih.govsioc-journal.cn While direct use of this compound as a photoredox catalyst is not widely documented, derivatives of naphthalenesulfonic acid are relevant in this area. For instance, dansyl derivatives, which contain a naphthalene sulfonamide core, are well-known fluorescent probes whose properties are central to light-mediated studies. sioc-journal.cn

The broader field has seen the application of photoredox catalysis in the synthesis of complex molecules like unnatural α-amino acid derivatives. nih.gov These reactions often employ an organic dye or a metal complex as the photocatalyst, which, upon light absorption, can oxidize or reduce a substrate to initiate a radical-based reaction cascade. For example, a protocol for the stereoselective addition of C-centered radicals to a chiral N-sulfinyl imine was developed using an organic acridinium-based photocatalyst, with carboxylic acids serving as the radical precursors. nih.gov The principles of generating reactive species via light and a catalyst are central, and the naphthalene scaffold, a prominent chromophore, remains a key structural motif in the design of new molecules for light-mediated applications. smolecule.com

Computational and Theoretical Investigations of 7 Methyl 1 Naphthalenesulfonic Acid Molecular Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT studies on 7-Methyl-1-naphthalenesulfonic acid would focus on elucidating its fundamental electronic characteristics, which govern its reactivity and spectroscopic signatures. Such studies typically involve geometry optimization to find the most stable molecular structure, followed by calculations of various electronic and spectroscopic properties. While specific DFT data for this compound is not abundant in publicly accessible literature, the methodologies are well-established through studies on related naphthalenesulfonic acid derivatives. bohrium.comnanoient.orgdntb.gov.uarjptonline.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its behavior in chemical reactions. researchgate.netnih.govchalcogen.ro The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and polarizability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would also be distributed over the aromatic system. The presence of the electron-donating methyl group and the electron-withdrawing sulfonic acid group would influence the energy levels and distribution of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical DFT calculations for similar aromatic sulfonic acids.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netwolframcloud.comlibretexts.org The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. wolframcloud.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. libretexts.orgnih.gov

In the case of this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfonic acid group, indicating a region of high electron density. The naphthalene ring would exhibit a more complex potential distribution, with the methyl group slightly increasing the electron density on the ring. The hydrogen atom of the sulfonic acid group would be a site of high positive potential. This detailed charge distribution information is vital for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nanoient.orgnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. nih.govtandfonline.com

For this compound, key vibrational modes would include the stretching and bending of the S=O and S-O bonds in the sulfonic acid group, the C-H stretching and bending vibrations of the naphthalene ring and the methyl group, and the characteristic ring stretching vibrations of the aromatic system. uludag.edu.tr Correlation with experimental spectra helps to validate the computational model and provides a detailed understanding of the molecule's vibrational dynamics.

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound (cm⁻¹) (Note: These are representative values for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Sulfonic Acid) | 3450 | 3400-3500 |

| C-H Stretch (Aromatic) | 3050-3100 | 3000-3100 |

| C-H Stretch (Methyl) | 2950-2980 | 2920-2960 |

| S=O Asymmetric Stretch | 1250 | 1220-1260 |

| S=O Symmetric Stretch | 1060 | 1040-1080 |

| C-S Stretch | 780 | 750-800 |

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track the atoms' movements.

For this compound, MD simulations could be used to study its conformational landscape, particularly the rotation around the C-S bond connecting the sulfonic acid group to the naphthalene ring. In a solution, MD simulations can reveal the structure of the solvation shell around the molecule and the nature of its interactions with solvent molecules. This is particularly important for understanding its solubility and reactivity in different media.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net Cheminformatics tools are used to generate molecular descriptors that quantify various aspects of a molecule's structure, which are then used to build the QSAR model. umweltbundesamt.de

QSAR models can be developed to predict the reactivity and selectivity of this compound in various chemical reactions. By building a model based on a dataset of related naphthalenesulfonic acid derivatives with known reactivity data, it would be possible to predict the behavior of this compound. canada.ca Descriptors used in such a model might include electronic parameters (like HOMO/LUMO energies and partial charges), steric parameters, and topological indices. A well-validated QSAR model can be a powerful tool for screening virtual libraries of compounds and for prioritizing experimental studies. The development of such models for naphthalenesulfonic acids has been explored in the context of their environmental and biological interactions. acs.org

Substituent Effects on Aromatic Systems

The methyl group is a classical electron-donating group (EDG) through an inductive effect and hyperconjugation. This donation of electron density to the naphthalene ring tends to activate it towards electrophilic substitution. Conversely, the sulfonic acid group is a strong electron-withdrawing group (EWG) and a deactivating group. The interplay between these opposing substituent effects on the delocalized π-system of the naphthalene core is a key area of computational investigation.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to quantify these substituent effects. bohrium.com By calculating various molecular descriptors, a detailed understanding of the electronic landscape of this compound can be achieved. Key parameters that are typically analyzed include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The EDG effect of the methyl group is expected to raise the HOMO energy, making the molecule more susceptible to oxidation. The EWG effect of the sulfonic acid group will lower the LUMO energy, making it a better electron acceptor. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps can identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show high electron density around the methyl-substituted part of the ring and a significant electron deficiency around the sulfonic acid group.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and delocalization within the molecule. It can quantify the stabilization energies associated with donor-acceptor interactions between filled and vacant orbitals, providing a detailed picture of hyperconjugation and resonance effects. tandfonline.com

The following interactive table illustrates the type of data that would be generated from a DFT study to compare the substituent effects in naphthalene and its derivatives. The values are hypothetical but representative of expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Naphthalene | -6.15 | -1.98 | 4.17 | 0.00 |

| 1-Methylnaphthalene (B46632) | -5.98 | -1.90 | 4.08 | 0.45 |

| 1-Naphthalenesulfonic acid | -6.85 | -2.55 | 4.30 | 5.80 |

| This compound | -6.72 | -2.48 | 4.24 | 6.10 |

This table is generated for illustrative purposes based on established chemical principles of substituent effects.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the kinetics and thermodynamics of transformations. For this compound, a key reaction of interest is its formation via the sulfonation of 1-methylnaphthalene.

The sulfonation of aromatic compounds can proceed through different mechanisms depending on the sulfonating agent and reaction conditions. rsc.org In the context of sulfuric acid, the active electrophile can be H₂S₂O₇ or H₃SO₄⁺. Computational studies can model the reaction pathways for the attack of these electrophiles on the 1-methylnaphthalene ring.

The elucidation of the reaction mechanism for the formation of this compound would involve the following computational steps:

Reactant and Product Optimization: The geometries of the reactants (1-methylnaphthalene and the sulfonating agent) and the products (the various possible isomers of methylnaphthalenesulfonic acid) are optimized to find their lowest energy structures.

Transition State (TS) Searching: For each possible sulfonation position on the 1-methylnaphthalene ring, a search for the transition state structure is performed. The TS represents the highest energy point along the reaction coordinate. Finding the TS is a critical step and often requires sophisticated algorithms.

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. These calculations map the reaction pathway, connecting the TS to the reactants and the products, confirming that the located TS is indeed the correct one for the reaction of interest.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction. By comparing the activation energies for sulfonation at different positions of the 1-methylnaphthalene ring, the regioselectivity of the reaction can be predicted. The isomer with the lowest activation energy pathway is expected to be the major product under kinetic control.

Studies on the sulfonation of 1-methylnaphthalene have indicated that the distribution of isomers is highly dependent on the reaction conditions. rsc.org Computational models, such as those using Hückel Molecular Orbital (HMO) theory or more advanced DFT methods, can help explain these experimental observations by considering factors like steric hindrance from the methyl group and the electronic activation/deactivation of different ring positions. rsc.org For instance, sulfonation at the peri-position (position 8) is sterically hindered by the methyl group at position 1. Computational modeling can quantify this steric strain in the transition state.

The following table presents hypothetical activation energies for the sulfonation of 1-methylnaphthalene at different positions, illustrating how computational results can predict isomer distribution.

| Position of Sulfonation | Calculated Activation Energy (kcal/mol) | Predicted Product |

| 2 | 22.5 | 1-Methylnaphthalene-2-sulfonic acid |

| 4 | 20.8 | 1-Methylnaphthalene-4-sulfonic acid |

| 5 | 23.1 | 1-Methylnaphthalene-5-sulfonic acid |

| 7 | 21.5 | This compound |

| 8 | 28.0 | 1-Methylnaphthalene-8-sulfonic acid |

This table is illustrative. Actual values would be derived from specific quantum chemical calculations (e.g., DFT with an appropriate basis set).

These computational approaches provide a molecular-level understanding of the reaction, complementing experimental studies and aiding in the optimization of reaction conditions to favor the formation of the desired this compound isomer.

Advanced Derivatization Protocols for Enhanced Analytical and Synthetic Utility of Naphthalenesulfonic Acids

Pre-column and Post-column Derivatization in Liquid Chromatography

Derivatization in High-Performance Liquid Chromatography (HPLC) can be performed either before the sample is injected onto the column (pre-column) or after the components have been separated but before they reach the detector (post-column). academicjournals.org Each approach offers distinct advantages and is selected based on the analyte's properties and the analytical goals.

Pre-column Derivatization: This technique involves reacting the analyte with a derivatizing agent prior to chromatographic separation. lcms.cz A primary advantage is that it provides more time for the reaction to reach completion, and any excess reagent or by-products can often be removed before injection, preventing interference with the chromatography. academicjournals.orgresearchgate.net For sulfonic acids, derivatization typically targets the sulfonic acid group to reduce polarity and improve retention on reversed-phase columns. libretexts.org Although protocols specifically for 7-Methyl-1-naphthalenesulfonic acid are not extensively detailed, reagents generally used for carboxylic acids, such as those forming esters, can be adapted. academicjournals.org The derivatized product often possesses enhanced detection characteristics, for instance, by introducing a chromophore for UV-Visible detection or a fluorophore for fluorescence detection. libretexts.org

Post-column Derivatization: In this method, the derivatization reaction occurs online after the analytes have been separated on the HPLC column and before the detector. lcms.czresearchgate.net This approach is advantageous because it avoids the formation of multiple derivative products from a single analyte and is not susceptible to interference from excess reagent, as the reagent is introduced after separation. researchgate.net However, the reaction must be rapid and compatible with the mobile phase. researchgate.net Post-column derivatization is particularly useful for analytes that are difficult to derivatize or when the derivatives are unstable. spkx.net.cn For naphthalenesulfonic acids, this could involve a reaction that imparts color or fluorescence, allowing for sensitive and selective detection. researchgate.net

Table 1: Comparison of Pre-column and Post-column Derivatization in HPLC

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Time | Flexible; can be driven to completion. academicjournals.org | Limited by the flow rate; must be rapid. researchgate.net |

| Reagent Interference | Excess reagent can be removed before injection. researchgate.net | No interference with separation, but may affect baseline. researchgate.net |

| Derivative Stability | Derivatives must be stable throughout chromatography. libretexts.org | Only requires stability from the reactor to the detector. spkx.net.cn |

| Applicability | Broadly applicable; wide range of reagents available. academicjournals.org | Suitable for analytes that are difficult to derivatize pre-column. lcms.cz |

| System Complexity | Simpler instrumentation. lcms.cz | Requires an additional pump and reaction coil/chamber. researchgate.net |

In-port Derivatization for Gas Chromatography Analysis

Gas chromatography (GC) is a powerful analytical technique, but it is generally limited to volatile and thermally stable compounds. libretexts.org Direct analysis of polar and non-volatile compounds like this compound is not feasible. In-port derivatization, also known as injection port derivatization (IPD), is an online technique where the chemical modification of the analyte occurs in the high-temperature GC injection port. researchgate.net This method is simpler and faster than traditional off-line derivatization. researchgate.net

A specific method for the analysis of naphthalenesulfonic acid (NS) isomers in water samples utilizes a large-volume injection-port derivatization technique with tetrabutylammonium (B224687) salts. nih.gov In this process, the sulfonic acid forms an ion pair with the tetraalkylammonium (TAA) cation, and upon injection into the hot inlet, thermal fragmentation of the TAA salt leads to in-situ alkylation of the sulfonic acid, forming a more volatile and thermally stable ester derivative. nih.govnih.gov This allows for subsequent separation and detection by GC-Mass Spectrometry (GC-MS). nih.gov This on-line derivatization provides good sensitivity and reproducible results, enabling quantification at levels as low as 0.05 µg/L in a 200 ml water sample. nih.gov

Table 2: Research Findings for In-port Derivatization of Naphthalenesulfonic Acids

| Parameter | Finding | Source |

|---|---|---|

| Technique | Large-volume on-line derivatization in GC injection port. | nih.gov |

| Reagent | Tetrabutylammonium salts. | nih.gov |

| Analyte | Naphthalene (B1677914) monosulfonic acid (NS) isomers. | nih.gov |

| Mechanism | Ion-pair formation followed by in-port thermal alkylation to form esters. | nih.govnih.gov |

| Detection | Gas Chromatography-Mass Spectrometry (GC-MS). | nih.gov |

| Quantitation Limit | 0.05 µg/L in 200 ml water sample. | nih.gov |

| Recoveries | 70% to 82% in spiked water samples. | nih.gov |

Derivatization for Fluorescence and Electrochemical Detection Enhancement

For trace-level analysis, enhancing detector response is crucial. Derivatization can be used to attach a moiety to the this compound molecule that is highly responsive to fluorescence or electrochemical detectors.

Fluorescence Detection Enhancement: Fluorescence detection offers very high sensitivity and selectivity. libretexts.org Derivatization for fluorescence involves introducing a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. psu.edu

Dansyl Chloride (DNS-Cl): This reagent, itself a naphthalenesulfonic acid derivative (5-dimethylamino-naphthalene-1-sulphonyl chloride), reacts with primary and secondary amines, but its utility can be extended to other functional groups. researchgate.netlibretexts.org It produces highly fluorescent derivatives. researchgate.net

8-Amino-2-naphthalenesulfonic acid (ANS): This compound has been used as a fluorescent pre-column derivatization reagent for reducing saccharides, demonstrating that the naphthalenesulfonic acid structure itself can serve as the core of a fluorogenic tag. koreascience.kr

9-Fluorenylmethyl-chloroformate (FMOC-Cl): A widely used reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. researchgate.netlibretexts.org

Electrochemical Detection Enhancement: Electrochemical detection (ED) is another highly sensitive technique that measures the current generated by the oxidation or reduction of an analyte at an electrode surface. libretexts.org Derivatization can introduce an easily oxidizable or reducible group (an electrophore) onto the target molecule. libretexts.org

Many reagents used for fluorescence can also be used for electrochemical detection. libretexts.org

A relevant study demonstrated the use of 4-amino-3-hydroxy-1-naphthalenesulfonic acid (AHNSA) to create a molecularly imprinted polymer on an electrode surface. 20.198.91 This specific sensor was developed for the electrochemical detection of melamine, but it highlights how a naphthalenesulfonic acid derivative can be a key component in constructing a highly specific electrochemical sensor. 20.198.91 This approach could be adapted to create sensors for other analytes by using this compound or its derivatives as part of the sensor architecture.

Table 3: Examples of Derivatizing Agents for Detection Enhancement

| Agent/Method | Target Analyte Class | Detection Mode | Principle |

|---|---|---|---|

| Dansyl Chloride | Amines, Phenols researchgate.netlibretexts.org | Fluorescence | Forms highly fluorescent dansyl derivatives. researchgate.net |

| 8-Amino-2-naphthalenesulfonic acid (ANS) | Reducing Saccharides koreascience.kr | Fluorescence | Acts as a fluorescent tag after reductive amination. koreascience.kr |

| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (AHNSA) | Used in sensor for Melamine 20.198.91 | Electrochemical | Used to synthesize a molecularly imprinted polymer for specific electrochemical detection. 20.198.91 |

| 5-(Dimethylamino)-1-naphthalenesulfonic hydrazide | Ketones, Aldehydes libretexts.org | Fluorescence | Forms intensely fluorescent hydrazones. libretexts.org |

Development of Novel Derivatizing Agents for Specific Analytes

The search for new derivatizing agents is driven by the need for improved reaction efficiency, greater sensitivity and selectivity, milder reaction conditions, and better compatibility with modern analytical instrumentation like LC-MS. researchgate.netmdpi.com

The development process often involves identifying a reactive group that can selectively target a functional group on the analyte and a "reporter" group that provides a strong signal for the chosen detector. mdpi.com For example, a recent study demonstrated the use of cyanoacetohydrazide as a novel derivatizing agent for steroid hormones for UHPLC-HRMS analysis. mdpi.com The optimization of this new reagent focused on parameters like pH, reaction time, and temperature to achieve a quantitative yield of the derivatives. mdpi.com

In the context of naphthalenesulfonic acids, development can proceed in two ways:

Developing reagents for naphthalenesulfonic acids: This would involve creating new molecules that react specifically and efficiently with the sulfonic acid group (-SO₃H) under mild conditions to produce derivatives with superior chromatographic or detection properties.

Using naphthalenesulfonic acids as the basis for new reagents: The naphthalene ring system is an excellent scaffold for building new reagents due to its inherent fluorescence and chemical versatility. As seen with 8-amino-2-naphthalenesulfonic acid (ANS) and 4-amino-3-hydroxy-1-naphthalenesulfonic acid (AHNSA), derivatives of naphthalenesulfonic acid can themselves be powerful tools for the analysis of other compounds. koreascience.kr20.198.91 The development of such reagents leverages the favorable spectroscopic properties of the naphthalene moiety to enable sensitive detection of a wide range of other analytes. researchgate.netkoreascience.kr

The design of a new chiral derivatization agent, (R,R)- or (S,S)-DANI, for the enantioseparation of amino compounds is another example of how novel reagents are synthesized to solve specific analytical challenges, in this case, separating enantiomers. researchgate.net This same principle could be applied to develop chiral reagents for resolving enantiomers of substituted naphthalenesulfonic acids.

Environmental Chemistry and Remediation of Naphthalenesulfonic Acid Pollutants

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant natural attenuation process for aromatic pollutants in aquatic environments. This process can occur through direct absorption of light or via indirect mechanisms involving other light-activated chemical species.

Direct Photolysis Mechanisms

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the pollutant molecule itself, leading to its decomposition. Aromatic sulfonic acids, upon absorbing UV light, can undergo desulfonation, breaking the carbon-sulfur (C-S) bond to form their parent hydrocarbons oup.com. For instance, the photolysis of 1-naphthalenesulfonic acid in aqueous solution has been shown to yield naphthalene (B1677914) oup.com. While specific studies on 7-Methyl-1-naphthalenesulfonic acid are limited, it is plausible that it follows a similar pathway, potentially yielding 7-methylnaphthalene upon direct UV irradiation. However, in the presence of an oxidizing agent like sodium hypochlorite, the formation of the parent hydrocarbon is not observed, indicating a different reaction pathway oup.com.

Indirect Photolysis via Reactive Oxygen Species

Indirect photolysis is often a more significant degradation pathway in natural waters. It is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are photochemically produced in the environment nih.gov.

Hydroxyl radicals are extremely powerful, non-selective oxidants that react rapidly with a wide range of organic compounds wikipedia.orgwikipedia.org. The reaction of •OH with aromatic compounds typically involves addition to the aromatic ring or hydrogen abstraction wikipedia.orgmdpi.com. For naphthalenesulfonic acids, the rate constants for reaction with hydroxyl radicals are very high, on the order of 10⁹ M⁻¹ s⁻¹ researchgate.net. This rapid reaction initiates the breakdown of the stable aromatic structure, leading to hydroxylated intermediates and eventual ring cleavage oup.commdpi.com.

Microbial Degradation Mechanisms and Bioremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. It represents a cost-effective and environmentally sound approach for treating contaminants like naphthalenesulfonic acids.

Identification of Degrading Microorganisms

A diverse range of bacteria capable of degrading naphthalene and its derivatives have been isolated from contaminated environments nih.govnih.gov. Several genera have demonstrated the ability to utilize naphthalenesulfonic acids, often as a source of sulfur for growth when other sulfur sources are limited d-nb.infoepa.gov. The capacity for this biotransformation has been found in microorganisms from both industrial and municipal sewage d-nb.info.

Table 1: Microorganisms Associated with the Degradation of Naphthalenesulfonic Acids

| Genus | Environment | Reference(s) |

|---|---|---|

| Pseudomonas | Sewage, Contaminated Soil | nih.govd-nb.infoepa.govscience.govscielo.br |

| Arthrobacter | Sewage | nih.govd-nb.infoepa.gov |

| Moraxella | Industrial Sewage | scielo.br |

| Burkholderia | Contaminated Soil | nih.govnih.gov |

| Rhodococcus | Contaminated Soil | nih.govnih.gov |

| Sphingomonas | Contaminated Soil | nih.gov |

| Alcaligenes | Not Specified | nih.gov |

These microorganisms are considered strong candidates for the bioremediation of water and soil contaminated with this compound.

Biochemical and Enzymatic Pathways of Degradation

The microbial breakdown of naphthalenesulfonic acids is an enzymatically driven process. The initial attack is typically catalyzed by a naphthalene dioxygenase, an enzyme that incorporates both atoms of molecular oxygen into the aromatic ring nih.govscience.gov. This regioselective 1,2-dioxygenation occurs on the sulfonated ring, forming an unstable diol intermediate. This intermediate then spontaneously eliminates the sulfonate group as sulfite (B76179) (SO₃²⁻), yielding 1,2-dihydroxynaphthalene nih.govscience.gov.

From this point, the degradation proceeds through established pathways for naphthalene catabolism. The 1,2-dihydroxynaphthalene is further metabolized, often via intermediates like salicylate (B1505791) or gentisate, which then undergo ring cleavage nih.govscience.gov. The resulting aliphatic products are channeled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the compound to carbon dioxide and water nih.gov. The enzymes involved in these pathways are typically inducible, meaning they are synthesized by the microorganism in response to the presence of the substrate nih.gov. In some bacteria, the desulfonation can also yield the corresponding naphthol (e.g., 1-naphthol (B170400) from 1-naphthalenesulfonic acid) d-nb.infoscielo.br.

Advanced Oxidation Processes (AOPs) for Naphthalenesulfonic Acid Removal

For wastewater containing recalcitrant pollutants like naphthalenesulfonic acids, which are resistant to conventional biological treatment, Advanced Oxidation Processes (AOPs) offer a powerful alternative wikipedia.orgtandfonline.com. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals, which can effectively mineralize a wide array of organic compounds wikipedia.org.

A variety of AOPs have proven effective for the degradation of naphthalenesulfonic acids. These processes can rapidly reduce the concentration of the parent compound and decrease collective environmental parameters such as Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) tandfonline.com.

Table 2: Common Advanced Oxidation Processes for Naphthalenesulfonic Acid Degradation

| AOP Method | Description | Key Reactive Species | Reference(s) |

|---|---|---|---|

| Ozonation (O₃) | Treatment with ozone gas, often at elevated pH to promote radical formation. | O₃, •OH | researchgate.nettandfonline.com |

| H₂O₂/UV | Combination of hydrogen peroxide and ultraviolet light. UV photolysis of H₂O₂ generates •OH. | •OH | mdpi.com |

| Electron Beam Irradiation | High-energy electrons generate •OH, hydrated electrons (e⁻aq), and H• in water. | •OH, e⁻aq | tandfonline.com |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Fenton's reagent (Fe²⁺ + H₂O₂) combined with UV light to enhance •OH production and regenerate Fe²⁺. | •OH | wikipedia.org |

| Heterogeneous Photocatalysis (e.g., TiO₂/UV) | A semiconductor catalyst (like TiO₂) is activated by UV light, creating electron-hole pairs that generate •OH. | •OH | wikipedia.orgresearchgate.net |

| Persulfate (PS) Activation | Persulfate ions (S₂O₈²⁻) are activated by heat or alkali to produce sulfate (B86663) radicals (SO₄•⁻). | SO₄•⁻, •OH | nih.gov |

These technologies are capable of breaking the stable aromatic ring structure of compounds like this compound, leading to the formation of smaller, more biodegradable organic acids and ultimately to complete mineralization wikipedia.orgresearchgate.net. The choice of a specific AOP depends on factors like the wastewater matrix, concentration of the pollutant, and economic considerations.

Environmental Fate and Transport Modeling of Sulfonated Naphthalenes

The environmental fate and transport of sulfonated naphthalenes, including this compound, are evaluated using mathematical models to predict their distribution and persistence in various environmental compartments such as water, soil, and sediment. tetratech.comresearchgate.net These models are crucial for risk assessment, helping to estimate potential exposure levels and prioritize sites for investigation. researchgate.netdtu.dk The modeling approach for this class of compounds typically integrates data on their physical-chemical properties, abiotic degradation, biodegradation, and partitioning behavior. researchgate.net

Simple tools based on analytical solutions and more complex numerical transport models are employed, depending on the management or risk assessment goals. dtu.dk For regulatory purposes, models like (Quantitative) Structure-Activity Relationship ((Q)SAR) models are often used to fill data gaps for substances with limited empirical data. canada.ca

Key Modeling Parameters and Processes

Persistence and Biodegradation Modeling: A critical aspect of fate modeling is determining the persistence of sulfonated naphthalenes. Biodegradation is a key removal process, and models are used to predict degradation rates and half-lives. nih.govpublications.gc.ca For instance, environmental fate and ecotoxicity models such as CATALOGIC and BIOWIN have been used to estimate the ultimate biodegradation half-lives of various naphthalenesulfonic acids (NSAs). canada.capublications.gc.ca These models predict whether a substance is readily biodegradable. canada.capublications.gc.ca

For example, while some naphthalenesulfonic acids are predicted to have ultimate biodegradation half-lives of less than 182 days, others are predicted to persist for much longer. canada.capublications.gc.ca It's important to note that the predictions can vary between models; one model might predict a half-life of "weeks to months" while another suggests over three years for the same compound. publications.gc.ca Such modeling is often supplemented with empirical data from lab studies, which have shown that some sulfonated naphthalenes are poorly biodegradable. nih.govresearchgate.net Conceptual models describing the aerobic transformation of organic matter have been used to interpret the kinetics of biodegradation for compounds like naphthalene-2-sulfonic acid. nih.gov

Table 1: Modeled and Experimental Biodegradation Data for Selected Naphthalenesulfonic Acids

| Compound | Model/Method | Predicted/Observed Half-Life | Notes | Source |

|---|---|---|---|---|

| Naphthalene-2-sulfonic acid (2-NSA) | Conceptual kinetic model (Experimental) | 20-26 hours | With bacterial isolates at initial concentrations of 100-500 mg/L. | nih.gov |

| Dinonylnaphthalene (B12650604) sulfonic acid (DNNSA) | CATALOGIC / BIOWIN | < 182 days (Ultimate biodegradation) | Predicted to be not readily biodegradable. | canada.capublications.gc.ca |

| Dinonylnaphthalene disulfonic acid (DNNDSA) | CATALOGIC / BIOWIN | < 182 days (Ultimate biodegradation) | Predicted to be not readily biodegradable. | canada.capublications.gc.ca |

| Calcium salt of dinonylnaphthalene sulfonic acid (CaDNNSA) | Read-across from analogues | Considered persistent | Based on data for similar NSA compounds. | publications.gc.ca |

Environmental Distribution and Transport Modeling: The transport of sulfonated naphthalenes is largely governed by their partitioning behavior between water and solid phases (soil, sediment) and their potential for volatilization. canada.ca Due to their ionic nature, low vapor pressure, and low Henry's Law constants, sulfonated naphthalenes are not expected to volatilize significantly from water or soil, meaning long-range transport through the air is unlikely. publications.gc.cacanada.ca Therefore, fate models for these compounds focus primarily on their movement within and between aquatic and terrestrial compartments. canada.ca

A key parameter in transport modeling is the adsorption coefficient (Koc), which describes the tendency of a chemical to bind to organic carbon in soil and sediment. europa.eu For ionic substances like NSAs, models such as the polyparameter Linear Free Energy Relationship (ppLFER) may be used, although they have limitations as they may not fully account for electrostatic interactions. canada.cacanada.ca The solid-liquid partition coefficient (Kd) is also a critical input, representing the ratio of the chemical's concentration in the solid phase to that in the aqueous phase. nih.govacs.org Field data has shown that for sulfonated naphthalene-formaldehyde condensate (SNFC) oligomers, Kd values can range from 10² to 10⁴ L/kg, indicating significant adsorption to sewage sludge and river sediments. nih.govacs.org The adsorption ability of these oligomers was found to increase with their chain length. ethz.ch

Table 2: Soil and Sediment Partitioning Data for Naphthalenesulfonic Acids

| Compound/Substance Group | Parameter | Value | Method | Source |

|---|---|---|---|---|

| SNFC oligomers (chain length 3-6) | Kd | 10² - 10⁴ L/kg | Field data (wastewater/sludge, river water/suspended solids) | nih.govacs.org |

| A specific diazotized naphthalene sulfonic acid derivative | log Koc | < 1.32 | OECD Guideline 121 (HPLC method) | europa.eu |

| Dinonylnaphthalene disulfonic acid (DNNDSA) | Mobility | Expected to be mobile in soil | Screening Assessment Report | publications.gc.ca |

For a specific compound like this compound, where direct experimental data is scarce, environmental fate and transport modeling would rely heavily on a read-across approach. canada.ca This involves using data from structurally similar analogues, such as other methylated or non-substituted naphthalenesulfonic acids, to estimate its properties and predict its environmental behavior. canada.capublications.gc.ca The models would simulate its leaching potential in soil, its mobility in groundwater, and its persistence in aquatic environments based on these estimated parameters. dtu.dk

Strategic Research Applications of 7 Methyl 1 Naphthalenesulfonic Acid in Modern Chemical Industries

Advanced Dye and Pigment Synthesis Research

7-Methyl-1-naphthalenesulfonic acid, a derivative of naphthalenesulfonic acid, is a compound with significant potential as a crucial intermediate in the manufacturing of sophisticated dyes and pigments. The broader family of naphthalenesulfonic acids is fundamental to the creation of a diverse range of dyestuffs. wikipedia.org

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a substantial category of commercial dyes. cuhk.edu.hk The synthesis of these dyes is typically a two-step process involving the diazotization of a primary aromatic amine, followed by the coupling of the resultant diazonium salt with a suitable coupling agent. unb.cascispace.comnih.gov Naphthalenesulfonic acids and their derivatives, including aminonaphthalenesulfonic acids, are frequently utilized as precursors for these coupling components in the production of many synthetic dyes. wikipedia.org

While specific research detailing the direct application of this compound as an intermediate in azo dye synthesis is not extensively found in public literature, its chemical structure suggests its viability in this area. The sulfonic acid group enhances water solubility, a crucial property for many textile dyeing applications, while the naphthalene (B1677914) ring system offers a versatile foundation for creating a variety of colored compounds. scispace.comnih.gov The general procedure for producing an azo dye with a naphthalenesulfonic acid derivative involves reacting a diazonium salt with the naphthalene-based coupling component under controlled pH and temperature. icrc.ac.ir

Table 1: General Steps in Azo Dye Synthesis Involving a Naphthalene-Based Coupling Component

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | A primary aromatic amine is treated with a source of nitrous acid, such as sodium nitrite (B80452) and a strong acid, at low temperatures to generate a diazonium salt. unb.canih.gov |

| 2 | Coupling | The diazonium salt is then reacted with a coupling component, like a naphthalenesulfonic acid derivative, to form the final azo dye. The positioning of this coupling on the naphthalene ring is directed by the existing substituents. scispace.comicrc.ac.ir |

| 3 | Isolation and Purification | The synthesized azo dye is separated from the reaction mixture, commonly through precipitation, and subsequently purified. unb.ca |

The creation of functionalized chromophores, the molecular segments responsible for color, is a significant focus in the field of dye and pigment chemistry. By altering the chemical structure of a chromophore, its properties such as absorption wavelength, lightfastness, and solubility can be precisely adjusted. Naphthalene-based structures are often employed as the core framework for such chromophores. nih.govresearchgate.net